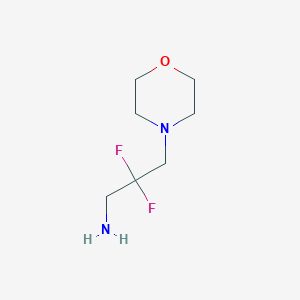

2,2-Difluoro-3-morpholinopropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2O/c8-7(9,5-10)6-11-1-3-12-4-2-11/h1-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEACLRYPCRPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676957 | |

| Record name | 2,2-Difluoro-3-(morpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211595-26-4 | |

| Record name | 2,2-Difluoro-3-(morpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2,2 Difluoro 3 Morpholinopropan 1 Amine

Nucleophilicity and Basic Properties of the Primary Amine Moiety

The primary amine group in 2,2-difluoro-3-morpholinopropan-1-amine is a key center for chemical reactions. However, its reactivity is significantly modulated by the adjacent electron-withdrawing geminal difluoro group.

The basicity of an amine is a measure of its ability to accept a proton. Generally, alkylamines are more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups. quora.comopenstax.org However, the presence of electron-withdrawing substituents drastically reduces the basicity of amines. quora.com In the case of this compound, the two fluorine atoms at the C2 position exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the primary amine's nitrogen atom, making its lone pair of electrons less available to accept a proton. libretexts.orgyoutube.com Consequently, this compound is expected to be a significantly weaker base compared to its non-fluorinated analog, 3-morpholinopropan-1-amine. The pKa of the conjugate acid of a typical primary alkylamine is in the range of 10-11, while the presence of strong electron-withdrawing groups can lower this value considerably. openstax.org For instance, the pKa of the conjugate acid of aniline (B41778) is 4.6 due to the delocalization of the nitrogen lone pair into the aromatic ring, which is another form of electron withdrawal. youtube.com

Table 1: Comparison of Basicity of Representative Amines

| Amine | Structure | pKa of Conjugate Acid | Reference |

| Ethylamine | CH₃CH₂NH₂ | 10.75 | openstax.org |

| Diethylamine | (CH₃CH₂)₂NH | 10.98 | openstax.org |

| Triethylamine | (CH₃CH₂)₃N | 10.76 | openstax.org |

| Aniline | C₆H₅NH₂ | 4.63 | openstax.org |

| This compound (Predicted) | < 10 |

Note: The pKa value for this compound is a prediction based on the expected electronic effects of the difluoro group.

Reactivity of the Morpholine (B109124) Nitrogen: Participation in Ring Transformations and Coordination

The morpholine ring in this compound contains a secondary amine nitrogen atom. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic than structurally similar secondary amines like piperidine. atamankimya.com This reduced basicity is a general characteristic of morpholine and its derivatives. atamankimya.comnih.gov

Despite its reduced basicity, the morpholine nitrogen can still participate in a variety of chemical reactions. It can be protonated by strong acids and can act as a nucleophile, for instance, in reactions with alkyl halides to form quaternary ammonium (B1175870) salts. msu.edu Morpholine itself is widely used in organic synthesis and can participate in the formation of enamines. atamankimya.com The nitrogen atom in the morpholine ring can also act as a ligand, coordinating to metal centers.

In the context of this compound, the morpholine nitrogen is sterically more hindered than the primary amine. This steric bulk, combined with its inherently lower basicity, suggests that it would be less reactive than the primary amine in many reactions. However, under specific conditions, it could be involved in intramolecular reactions or act as a directing group.

Transformations Involving the Geminal Difluoro Group and Adjacent Centers

The geminal difluoro group at the C2 position is a significant feature of the molecule, influencing not only the reactivity of the adjacent amine but also being a potential site for chemical transformations.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage and functionalization challenging. baranlab.org However, the field of C-F bond activation has seen significant advancements. baranlab.org The presence of two fluorine atoms on the same carbon atom (a geminal difluoro group) can influence the reactivity of these bonds.

Functionalization of C(sp³)-F bonds often requires harsh reaction conditions or the use of specific reagents such as strong Lewis acids or transition metal complexes. baranlab.orgatlas.jp Defluorinative functionalization can lead to the formation of new C-C, C-H, or C-heteroatom bonds. atlas.jp The specific methods for C-F bond functionalization in a molecule like this compound would likely depend on the desired transformation and would need to be carefully chosen to avoid side reactions involving the amine groups.

The geminal difluoro group can influence elimination and substitution reactions at the adjacent carbon atoms. Elimination reactions, such as dehydrofluorination, could potentially occur under strong basic conditions to form a fluoroalkene. The regioselectivity of such an elimination would be of interest.

Nucleophilic substitution at a carbon bearing two fluorine atoms (an Sₙ2 reaction) is generally difficult due to the strength of the C-F bond and the steric hindrance created by the fluorine atoms. Sₙ1 type reactions are also disfavored because the resulting carbocation would be destabilized by the electron-withdrawing fluorine atoms. Therefore, direct substitution of a fluorine atom in this compound is unlikely under standard nucleophilic substitution conditions. libretexts.orgchadsprep.com

Intramolecular Cyclization and Annulation Pathways

The presence of two nucleophilic nitrogen atoms and an electrophilic carbon center (due to the difluoro group) in this compound raises the possibility of intramolecular reactions. Under suitable conditions, intramolecular cyclization could occur. For example, the primary amine could potentially displace one of the fluorine atoms in an intramolecular fashion, although this would be a challenging transformation due to the strength of the C-F bond.

Alternatively, the molecule could be designed to participate in annulation reactions, where a new ring is formed. This would likely require the introduction of other functional groups or the use of specific reagents to facilitate the desired ring-forming process. The study of such intramolecular pathways could lead to the synthesis of novel fluorinated heterocyclic compounds.

Comparative Reactivity Studies with Related Amines and Fluoroamines

To better understand the reactivity of this compound, it is useful to compare it with related compounds.

3-Morpholinopropan-1-amine: This non-fluorinated analog would be a stronger base and a more potent nucleophile due to the absence of the electron-withdrawing difluoro group. nih.gov A direct comparison of their pKa values and reaction rates with various electrophiles would quantify the electronic impact of the geminal difluoro group.

2,2-Difluoroethylamine (B1345623): This simpler fluoroamine provides a model for the electronic effect of the geminal difluoro group on a primary amine without the steric and electronic influence of the morpholine ring. chemicalbook.com Its basicity and nucleophilicity would be expected to be similar to the primary amine moiety in the title compound.

Other Fluoroamines: Comparison with amines containing a single fluorine atom or a trifluoromethyl group would provide further insights into how the degree and position of fluorination affect the chemical properties of amines. researchgate.net For example, the electron-withdrawing effect of a CF₃ group is generally stronger than that of a CF₂ group.

Synthesis and Exploration of Derivatives and Analogs of 2,2 Difluoro 3 Morpholinopropan 1 Amine

Functionalization of the Amine and Morpholine (B109124) Moieties

The presence of a primary amine and a secondary amine within the morpholine ring offers rich opportunities for chemical modification. These sites allow for the introduction of a wide array of substituents, enabling the systematic exploration of the chemical space around the core scaffold to modulate its physicochemical properties.

The primary amine of 2,2-Difluoro-3-morpholinopropan-1-amine is a key handle for derivatization through common nitrogen chemistry.

Alkylation: N-alkylation introduces alkyl groups onto the primary amine, transforming it into a secondary or tertiary amine. This can be achieved using various alkylating agents such as alkyl halides or sulfates. Methods for selective monoalkylation are particularly valuable to avoid the formation of complex product mixtures. chemrxiv.org For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a standard method for controlled alkylation.

Acylation: The reaction of the primary amine with acylating agents (e.g., acid chlorides, anhydrides, or carboxylic acids activated with coupling agents) yields stable amide derivatives. sphinxsai.com This transformation is fundamental in medicinal chemistry for introducing diverse functionalities and building larger molecular architectures. The resulting amides can mimic peptide bonds or act as hydrogen bond donors and acceptors.

Sulfonylation: The formation of sulfonamides is achieved by reacting the amine with sulfonyl chlorides in the presence of a base. This reaction introduces a sulfonyl group, a common moiety in various therapeutic agents. Modern methods have also explored the use of sulfinyl amides as effective sulfonating agents under mild, catalyst-free conditions, often assisted by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govresearchgate.net

Below is a table summarizing potential N-substituted derivatives.

| Reaction Type | Reagent Class | Functional Group Formed | Potential Application |

| Alkylation | Alkyl Halide, Aldehyde/Ketone | Secondary/Tertiary Amine | Modulate basicity and lipophilicity |

| Acylation | Acid Chloride, Carboxylic Acid | Amide | Introduce diverse substituents, mimic peptides |

| Sulfonylation | Sulfonyl Chloride, Sulfinyl Amide | Sulfonamide | Bioisosteric replacement, introduce key pharmacophoric element |

The morpholine ring is a favored scaffold in medicinal chemistry, and its functionalization can significantly impact a molecule's properties. researchgate.net While the nitrogen atom is already substituted, the carbon atoms of the ring, particularly those alpha to the oxygen or nitrogen, can be targeted for derivatization. Strategies for α-functionalization of cyclic amines have been developed that could potentially be applied. researchgate.net These methods often involve the formation of an intermediate, such as an iminium ion or an α-lithio species, followed by reaction with an electrophile or nucleophile to install new substituents on the ring. Such modifications can introduce new chiral centers or alter the ring's conformation and interaction with biological targets.

Structural Variations of the Difluoro-Propane Chain

Modifying the central 2,2-difluoropropane (B1294401) linker is another critical avenue for creating analogs. Changes to the chain length, stereochemistry, or the degree of fluorination can profoundly influence the molecule's spatial arrangement and electronic properties.

Homologation: This involves altering the length of the carbon chain. For example, synthesizing a 2,2-difluoro-4-morpholinobutan-1-amine would involve inserting an additional methylene (B1212753) group between the difluorinated carbon and the primary amine. This extension changes the distance and flexibility between the key functional groups, which can be crucial for optimizing binding to a target protein.

Isomeric Analogs: Repositioning the functional groups or the difluoro moiety creates structural isomers. An isomer such as 1,1-difluoro-3-morpholinopropan-2-amine would place the amine on a secondary carbon, introducing a chiral center. Another possibility is altering the attachment point of the fluorine atoms. The structural parameters of the core (CH₃)₂CF₂ unit have been well-characterized, providing a basis for understanding the conformational effects of the gem-difluoro group. mdpi.comresearchgate.net

While the parent compound, this compound, is achiral, chirality can be introduced through derivatization, as seen with isomeric analogs or by modifying the propane (B168953) chain. For instance, the introduction of a hydroxyl group at the C3 position would create a chiral center. The synthesis of such derivatives would require stereoselective methods to control the absolute configuration. Methodologies developed for the stereocontrolled synthesis of amino acids and related structures, often starting from chiral precursors like Garner's aldehyde, can be adapted for this purpose. elsevierpure.com These syntheses allow for the precise construction of multiple stereocenters, enabling the preparation of specific diastereomers for biological evaluation. elsevierpure.com

Varying the number of fluorine atoms on the alkyl chain provides another layer of molecular tuning.

Trifluorinated Analogs: A trifluoromethyl group (CF₃) is a common substituent in pharmaceuticals. An analog like 3,3,3-Trifluoro-2-morpholinopropan-1-amine could be synthesized. The synthesis of related precursors, such as morpholine 3,3,3-trifluoropropanamide (B1288742), has been reported, which can serve as a starting point for such analogs. nih.gov

Monofluorinated Analogs: The synthesis of a monofluorinated version, such as 2-Fluoro-3-morpholinopropan-1-amine, would require different synthetic strategies, potentially involving selective fluorinating agents or the transformation of a difluoro compound. The conversion of gem-difluoro groups to monofluoroalkenes is a known transformation, suggesting that pathways to alter the degree of fluorination are feasible. rsc.org

Incorporation of this compound Motifs into Complex Heterocyclic Systems

The strategic introduction of the this compound scaffold into more complex molecular architectures is a key area of research, aiming to leverage the unique electronic properties of the gem-difluoro group and the pharmacokinetic benefits of the morpholine ring. This section explores the synthetic methodologies for integrating this motif into various medicinally relevant heterocyclic systems.

Imidazopyridines and Related Scaffolds

Imidazopyridines are a class of privileged heterocyclic compounds found in numerous therapeutic agents. nih.gov The incorporation of fluorinated motifs, such as that from this compound, can significantly influence the biological activity of the resulting molecules. nih.gov One common strategy for the synthesis of substituted imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with various coupling partners.

A plausible approach for incorporating the this compound motif would be to first transform the primary amine into a suitable electrophilic partner, such as an α-haloketone. This derivative could then undergo a Tschitschibabin reaction with a 2-aminopyridine (B139424) to furnish the desired C3-substituted imidazo[1,2-a]pyridine.

Alternatively, modern synthetic methods offer more direct routes. For instance, a (3+2) cycloaddition reaction between a 2-aminopyridine and a derivative of this compound, such as a propargyl alcohol, can yield C3-functionalized imidazopyridines. nih.gov The reaction, often promoted by an oxidizing agent like sodium periodate (B1199274) (NaIO4) in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP), proceeds through a series of steps including oxidation of the alcohol, intermolecular addition, and subsequent intramolecular cyclization to form the imidazopyridine ring. nih.gov

Table 1: Representative Examples of C3-Functionalized Imidazo[1,2-a]pyridines Synthesized via (3+2) Cycloaddition

| 2-Aminopyridine Reactant | Propargyl Alcohol Reactant | Product | Yield (%) |

| Pyridin-2-amine | 1-Phenylprop-2-yn-1-ol | 2-Methyl-3-benzoyl-imidazo[1,2-a]pyridine | 75% |

| 5-Methylpyridin-2-amine | 1-(4-Chlorophenyl)prop-2-yn-1-ol | 3-(4-Chlorobenzoyl)-2,7-dimethylimidazo[1,2-a]pyridine | 68% |

| 4-Chloropyridin-2-amine | 1-Cyclohexylprop-2-yn-1-ol | 3-(Cyclohexanecarbonyl)-6-chloro-2-methylimidazo[1,2-a]pyridine | 55% |

This table presents analogous reactions to illustrate the synthetic potential for incorporating derivatives of this compound into imidazopyridine scaffolds. Data is illustrative of the general methodology.

Dihydropyrazoles and Tetrahydropyridazines

Dihydropyrazoles and tetrahydropyridazines are important five- and six-membered nitrogen-containing heterocycles, respectively, with a range of biological activities. The synthesis of these structures can be achieved through cycloaddition reactions where a derivative of this compound could serve as a key building block.

For the synthesis of dihydropyrazoles, a common method involves the [3+2] cycloaddition of a nitrile imine with an alkene. In this context, the primary amine of this compound could be converted to a hydrazone, which upon oxidation in the presence of a suitable dipolarophile, would yield the corresponding pyrazoline.

A more direct approach involves the reaction of a hydrazine (B178648) with an α,β-unsaturated ketone. To utilize this compound, it could be envisioned to first be converted into a hydrazine derivative itself, or used to synthesize a suitable α,β-unsaturated ketone partner. For example, tandem reactions involving C,N-cyclic azomethine imines and α,β-unsaturated ketones have been developed for the synthesis of fused pyrazole (B372694) systems like 5,6-dihydropyrazolo[5,1-a]isoquinolines. nih.gov This process typically involves a [3+2] cycloaddition, followed by detosylation and oxidative aromatization. nih.gov

The synthesis of tetrahydropyridazines can be accomplished via a [4+2] cycloaddition reaction between a 1,2-diazine and a dienophile. A derivative of this compound could be incorporated into either the diene or dienophile component to generate the target heterocycle.

Table 2: Examples of Fused Dihydropyrazole Synthesis via Tandem [3+2] Cycloaddition

| C,N-Cyclic Azomethine Imine | α,β-Unsaturated Ketone | Product | Yield (%) |

| 2-(2-Tosylidenehydrazinyl)isoquinolin-2-ium-2-ide | (E)-3-Methyl-4-phenylbut-3-en-2-one | 1-Acetyl-2-methyl-3-phenyl-5,6-dihydropyrazolo[5,1-a]isoquinoline | 85% |

| 2-(2-Tosylidenehydrazinyl)isoquinolin-2-ium-2-ide | (E)-Chalcone | 1-Benzoyl-3-phenyl-5,6-dihydropyrazolo[5,1-a]isoquinoline | 92% |

| 2-(2-(4-Methoxybenzylidene)hydrazinyl)isoquinolin-2-ium-2-ide | (E)-3-Methyl-4-phenylbut-3-en-2-one | 1-Acetyl-3-(4-methoxyphenyl)-2-methyl-5,6-dihydropyrazolo[5,1-a]isoquinoline | 78% |

This table showcases analogous reactions for the synthesis of fused dihydropyrazoles, indicating a potential pathway for the incorporation of complex side chains derived from fluorinated amines.

Pyrroles, Isoquinolines, and Other Nitrogen-Containing Heterocycles

The this compound moiety can also be integrated into other significant nitrogen-containing heterocyclic systems such as pyrroles and isoquinolines.

The synthesis of functionalized pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To utilize this compound in this context, it would react with a 1,4-dicarbonyl to form the pyrrole (B145914) ring, thereby attaching the difluoro-morpholino-ethyl side chain to the nitrogen atom of the pyrrole. More contemporary methods, such as palladium-catalyzed cyclizations of β-enaminocarbonyl compounds with allylic bisacetates, can produce highly substituted dihydropyrroles. rsc.org

Isoquinoline (B145761) synthesis offers several avenues for the incorporation of the fluorinated amine motif. One-pot syntheses of 1-fluoroalkyl-3-fluoroisoquinolines have been developed from N-fluoroalkylated 1,2,3-triazoles, demonstrating the feasibility of constructing the isoquinoline core with a fluorinated side chain at the C1 position. rsc.org Another powerful method is the Rh(III)-catalyzed [4+2] annulation of benzamides with alkynes, which can be used to construct isoquinolone derivatives. nih.gov A benzamide (B126) bearing the 2,2-difluoro-3-morpholinopropyl group could be reacted with an alkyne to generate the corresponding isoquinolone.

Table 3: Representative Synthesis of 1-Fluoroalkyl-3-fluoroisoquinolines

| N-Fluoroalkylated 1,2,3-Triazole | Reaction Conditions | Product | Yield (%) |

| 4-Phenyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole | KF, 18-crown-6, MeCN, MW, 150 °C | 3-Fluoro-4-phenyl-1-(trifluoromethyl)isoquinoline | 82% |

| 4-(4-Chlorophenyl)-1-(2,2-difluoroethyl)-1H-1,2,3-triazole | KF, 18-crown-6, MeCN, MW, 150 °C | 4-(4-Chlorophenyl)-1-(difluoromethyl)-3-fluoroisoquinoline | 75% |

| 4-(Thiophen-2-yl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole | KF, 18-crown-6, MeCN, MW, 150 °C | 3-Fluoro-4-(thiophen-2-yl)-1-(trifluoromethyl)isoquinoline | 68% |

This table provides examples of isoquinoline synthesis with fluoroalkyl groups, illustrating a potential synthetic route for derivatives of this compound. Data is illustrative of the general methodology. rsc.org

Computational and Theoretical Studies on 2,2 Difluoro 3 Morpholinopropan 1 Amine

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Charge Distribution

No specific Density Functional Theory (DFT) investigations detailing the molecular orbitals or charge distribution of 2,2-Difluoro-3-morpholinopropan-1-amine have been identified in the public domain. Such studies would theoretically provide insight into the molecule's reactivity, polarity, and the nature of its chemical bonds by calculating the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps.

Conformational Landscapes and Energy Minimization

Publicly available research on the conformational analysis and energy minimization of this compound is not available. A computational study of this nature would explore the different spatial arrangements of the molecule's atoms and identify the most stable, low-energy conformations, which are crucial for understanding its interactions with other molecules.

Spectroscopic Property Prediction and Validation

There are no published studies found that focus on the computational prediction and experimental validation of the spectroscopic properties (such as NMR, IR, or Raman spectra) of this compound. These predictive studies are valuable for identifying and characterizing molecules.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization for Elementary Reactions

Detailed computational modeling to characterize the transition states of elementary reactions involving this compound has not been reported in the available literature. This type of analysis is fundamental to understanding the step-by-step process of a chemical reaction.

Energetics and Kinetics of Key Synthetic Steps

While this compound is a known reactant in multi-step syntheses, specific computational studies on the energetics and kinetics of these key synthetic steps are not publicly documented. Such research would involve calculating activation energies and reaction rates to provide a deeper understanding of the reaction dynamics.

Molecular Dynamics Simulations and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations would be invaluable for understanding its conformational flexibility, intermolecular interactions, and behavior in a solvent environment.

Conformational Analysis: The presence of the gem-difluoro group on the propane (B168953) chain is expected to have a significant impact on the molecule's preferred conformation. The strong electronegativity of the fluorine atoms can influence the torsional angles of the carbon-carbon backbone, a phenomenon observed in other gem-difluorinated systems. rsc.org It is hypothesized that the gauche effect may play a role, leading to a preference for conformations where the fluorine atoms are in proximity to the electron-deficient regions of the morpholine (B109124) ring or the primary amine.

Solvation Effects: The solvation of this compound is a critical aspect of its behavior in biological and chemical systems. The morpholine ring, with its ether oxygen and tertiary amine, along with the primary amine group, can act as hydrogen bond acceptors and donors, respectively. The introduction of fluorine atoms adds another layer of complexity. While the carbon-fluorine bond is highly polar, the fluorine atoms themselves are weak hydrogen bond acceptors. acs.org

In an aqueous environment, it is anticipated that water molecules will primarily form hydrogen bonds with the nitrogen and oxygen atoms of the morpholine ring and the primary amine. nih.gov The difluoro group, however, is likely to have a more subtle influence on the surrounding water structure. acs.org The solvation shell around the fluorinated portion of the molecule may be less ordered compared to the non-fluorinated analogues. Studies on fluoroalkylamines suggest that the presence of fluorine can reduce the basicity of the amine group, which would, in turn, affect its ionization state and interactions with polar solvents. acs.org

Interactive Data Table: Predicted Solvation Properties

| Property | Predicted Value/Behavior | Rationale based on Analogous Compounds |

| Primary Solvation Shell | Dominated by hydrogen bonding at the morpholine N and O, and the primary amine. | Morpholine and amine functionalities are known hydrogen bond acceptors/donors. acs.orgnih.gov |

| Effect of Difluoro Group | Local disruption of the hydrogen-bonding network of the solvent. | Fluorine is a poor hydrogen bond acceptor. acs.org |

| Solubility in Polar Solvents | High | The presence of multiple hydrogen bond donors and acceptors (N, O, NH2) suggests good solubility in polar solvents. |

| Solubility in Non-Polar Solvents | Low to Moderate | The polar nature of the morpholine and amine groups, along with the C-F bonds, would limit solubility in non-polar environments. |

Structure-Property Relationship (SPR) Analysis via Computational Approaches

Electronic Properties: The introduction of two fluorine atoms significantly alters the electronic landscape of the molecule. The high electronegativity of fluorine results in a strong electron-withdrawing effect, which can be observed in the calculated electrostatic potential map. This would render the adjacent carbon atom electron-deficient. This electronic perturbation can influence the reactivity and intermolecular interactions of the compound. For instance, the basicity of the primary amine is expected to be lower than that of its non-fluorinated counterpart due to the inductive effect of the nearby difluoro group. alfa-chemistry.com

Lipophilicity: Fluorination is a common strategy in medicinal chemistry to modulate a drug's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. emerginginvestigators.orgyoutube.com The gem-difluoro group in this compound is expected to increase its lipophilicity compared to the non-fluorinated analogue. This is a well-documented effect of fluorination in organic molecules. mdpi.com

Binding Interactions: In the context of potential biological activity, the various functional groups of this compound would play distinct roles in binding to a target protein. The morpholine ring can act as a hydrogen bond acceptor and its chair-like conformation can provide a specific steric fit. mdpi.come3s-conferences.org The primary amine can serve as a crucial hydrogen bond donor. The difluoro group, while generally not participating in strong hydrogen bonds, can engage in favorable dipole-dipole or orthogonal multipolar interactions with protein residues. acs.org

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Influence of Structural Moieties | Rationale based on Analogous Compounds |

| Acidity/Basicity (pKa) | The primary amine's pKa is likely reduced compared to a non-fluorinated analogue. | The electron-withdrawing nature of the adjacent difluoro group decreases the electron density on the nitrogen, reducing its basicity. acs.orgalfa-chemistry.com |

| Calculated LogP | Higher than the non-fluorinated parent compound. | Fluorination generally increases lipophilicity. emerginginvestigators.orgmdpi.com |

| Polar Surface Area (PSA) | Primarily contributed by the morpholine oxygen and the two nitrogen atoms. | The PSA is a key determinant of cell permeability. |

| Dipole Moment | Increased due to the highly polar C-F bonds. | The vector sum of bond dipoles would be significant. |

Applications and Synthetic Utility of 2,2 Difluoro 3 Morpholinopropan 1 Amine in Advanced Organic Synthesis

Role as a Versatile Building Block in the Construction of Functional Molecules

2,2-Difluoro-3-morpholinopropan-1-amine is a trifunctional building block, possessing a primary amine, a difluoromethylene group, and a morpholine (B109124) moiety. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable synthon for the construction of more complex and functionalized molecules. The primary amine can readily undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce diverse substituents.

The presence of the gem-difluoro group is particularly noteworthy. It can influence the acidity of the neighboring protons and the reactivity of the amine, while also imparting unique conformational constraints and metabolic stability to the final molecule. mdpi.com The morpholine ring, a common motif in medicinal chemistry, can enhance water solubility and act as a key pharmacophore for interaction with biological targets.

The utility of similar difluorinated amino compounds as building blocks has been well-documented. For instance, 2,2-difluorocyclopropanamine has been explored as a building block in medicinal chemistry, with protocols developed for its incorporation into larger molecules via amide coupling. digitellinc.com Similarly, the synthesis of various functionalized morpholines has been reviewed, highlighting their importance as building blocks for biologically active compounds. researchgate.net The combination of these features in this compound makes it a highly attractive starting material for the synthesis of novel pharmaceutical candidates and functional materials.

A general representation of the synthetic versatility of this compound is its ability to be derivatized at the primary amine, leading to a library of compounds with varying properties.

| Reagent | Product Class | Potential Application |

| Acyl Chloride | Amide | Pharmaceutical synthesis |

| Aldehyde/Ketone (Reductive Amination) | Secondary/Tertiary Amine | Catalyst development, functional materials |

| Aryl Halide (Buchwald-Hartwig coupling) | N-Aryl Amine | Medicinal chemistry, organic electronics |

| Isocyanate | Urea | Polymer synthesis, supramolecular chemistry |

Precursor for Advanced Fluorinated Organic Compounds

Beyond its direct use as a building block, this compound can serve as a precursor for more advanced fluorinated organic compounds. The primary amine can be transformed into other functional groups, or the entire molecule can be used as a scaffold for the construction of complex heterocyclic systems.

One potential application is in the synthesis of fluorinated heterocycles. The strategic placement of the amine and morpholine functionalities could facilitate intramolecular cyclization reactions, leading to novel ring systems containing the gem-difluoro group. The synthesis of complex unnatural fluorine-containing amino acids often relies on the elaboration of simpler fluorinated precursors. nih.gov For example, the transformation of fluorinated building blocks is a key strategy in the synthesis of fluorinated amino acids and peptides. nih.gov

The development of new methodologies for the synthesis of fluorinated organic molecules is in high demand, and the use of versatile precursors is a key aspect of this endeavor. nih.gov The reactivity of the amine group in this compound allows for its conversion into a variety of other functionalities, thereby expanding its utility as a precursor.

| Transformation | Resulting Functional Group | Potential Advanced Compound |

| Diazotization followed by substitution | Azide, Halide, Hydroxyl | Fluorinated azides, halides, or alcohols |

| Oxidation | Nitrile, Carboxylic Acid | Fluorinated nitriles or carboxylic acids |

| Ring-closing metathesis (after derivatization) | Cyclic amine | Novel fluorinated heterocycles |

Development of Novel Fluorination Reagents and Catalysts

While not a fluorinating agent itself, this compound could potentially serve as a ligand or precursor for the development of novel fluorination reagents and catalysts. The amine functionality can be used to chelate to a metal center, and the presence of the fluorine atoms could modulate the electronic properties and reactivity of the resulting metal complex.

The development of new N-F fluorinating agents is an active area of research, with a focus on reagents that are stable, selective, and easy to handle. nih.gov Chiral amines are often used as ligands in asymmetric catalysis, and the introduction of fluorine into the ligand backbone can influence the stereochemical outcome of a reaction. The unique stereoelectronic properties of this compound could be harnessed in the design of new chiral catalysts for a variety of transformations, including asymmetric fluorination reactions.

Application in Polymer and Materials Chemistry (e.g., aminoacrylates)

The primary amine of this compound makes it a suitable candidate for incorporation into polymers. It can be used as a monomer in step-growth polymerization, for example, by reacting with dicarboxylic acids or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would possess the unique properties conferred by the gem-difluoro and morpholine groups, such as enhanced thermal stability, chemical resistance, and specific interactions with other molecules.

Furthermore, the amine can be derivatized to form other polymerizable functional groups. For instance, reaction with acryloyl chloride would yield the corresponding aminoacrylate monomer. The polymerization of such a monomer would lead to a fluorinated polymer with pendant morpholine groups, which could have applications in areas such as coatings, membranes, and drug delivery systems. The synthesis of amine-functional initiators is a known strategy for the preparation of telechelic polymers with amine end-groups, which are valuable for further conjugation. murov.info

Utility in the Synthesis of Fluorinated Amino Acid and Peptide Analogs

Perhaps one of the most promising applications of this compound is in the synthesis of fluorinated amino acid and peptide analogs. The introduction of fluorinated amino acids into peptides can significantly enhance their metabolic stability, binding affinity, and conformational properties. iris-biotech.dersc.orgprinceton.edu

This compound can be considered a synthetic equivalent of a β,β-difluoro-α-amino acid with a morpholine-containing side chain. The primary amine can be protected and the molecule can be incorporated into a peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting peptide would contain a unique fluorinated amino acid residue that could impart desirable properties.

The synthesis of α-fluoroalkyl-α-amino acids is an area of intense research due to their potential in medicinal chemistry. mdpi.com The strategies for synthesizing these complex molecules often involve the use of fluorinated building blocks. The availability of this compound provides a direct route to peptides containing a difluorinated, morpholine-substituted amino acid.

The table below illustrates the potential impact of incorporating a residue derived from this compound into a peptide.

| Property | Influence of the Fluorinated Morpholine Residue |

| Metabolic Stability | The C-F bonds are resistant to enzymatic cleavage, potentially increasing the peptide's half-life. |

| Conformational Control | The gem-difluoro group can induce specific backbone conformations, such as β-turns. iris-biotech.de |

| Binding Affinity | The fluorine atoms can participate in favorable interactions with protein targets, enhancing binding. |

| Solubility | The morpholine moiety can improve the aqueous solubility of the peptide. |

| Lipophilicity | The fluorinated segment can modulate the overall lipophilicity of the peptide, affecting its cell permeability. |

Future Research Directions and Outlook for 2,2 Difluoro 3 Morpholinopropan 1 Amine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 2,2-Difluoro-3-morpholinopropan-1-amine will likely focus on developing more sustainable and efficient methodologies. Traditional fluorination methods often rely on harsh reagents and conditions. Future research could explore greener alternatives.

One promising avenue is the use of biocatalysis. Enzymatic reactions, such as those involving fluorinases or transaminases, could offer highly selective and environmentally benign routes to chiral fluorinated amines. researchgate.net The development of enzymes capable of recognizing and transforming substrates like 2,2-difluoro-3-morpholinopropanal or a related precursor could enable the asymmetric synthesis of enantiomerically pure this compound.

Flow chemistry presents another significant opportunity for sustainable synthesis. youtube.com Continuous flow processes can offer improved safety, better heat and mass transfer, and the ability to use hazardous reagents in a more controlled manner. A potential flow synthesis could involve the sequential reaction of a suitable difluorinated starting material with morpholine (B109124) and a subsequent amination step, potentially telescoping multiple reactions into a single, efficient process.

Furthermore, exploring the use of bio-based starting materials could enhance the sustainability of the synthesis. For instance, platform chemicals derived from biomass could potentially be converted into key intermediates for the synthesis of the morpholine or the propanamine backbone. rsc.org

Exploration of Novel Reactivity and Transformation Pathways

The unique combination of a gem-difluoro group, a morpholine ring, and a primary amine in this compound opens up a wide range of possibilities for exploring novel chemical reactivity.

The primary amine group serves as a versatile handle for a variety of chemical transformations. For instance, it can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the creation of diverse compound libraries for screening in various applications. Deamination reactions could also be explored to generate other functional groups at the C1 position. acs.org

The gem-difluoro group at the C2 position is expected to significantly influence the reactivity of the adjacent carbons. It can act as a bioisostere for a carbonyl group, which could be exploited in the design of enzyme inhibitors. Future research could investigate the stability of this group under various reaction conditions and its influence on the pKa of the neighboring amine.

Interestingly, studies on gem-difluoroalkenes have shown that morpholine can mediate defluorinative cycloaddition reactions. nih.gov This suggests that the morpholine moiety in this compound might participate in or direct intramolecular reactions, leading to the formation of novel heterocyclic structures. The investigation of such intramolecular transformations could be a fruitful area of research.

Expansion of Applications in Diverse Chemical Disciplines

The structural features of this compound make it a highly attractive building block for various chemical disciplines, particularly medicinal chemistry.

In drug discovery, this compound could serve as a scaffold for the development of new therapeutic agents. The morpholine ring is a common feature in many approved drugs, where it often improves solubility and metabolic stability. nih.gov The gem-difluoro group can enhance binding affinity and bioavailability. sigmaaldrich.com Potential therapeutic areas for derivatives of this compound could include oncology, infectious diseases, and neurodegenerative disorders. The primary amine allows for its incorporation into peptide and peptidomimetic structures, which could be valuable for targeting protein-protein interactions. researchgate.net

In agrochemistry, the introduction of fluorine and a morpholine moiety can lead to compounds with enhanced pesticidal or herbicidal activity. youtube.comsigmaaldrich.com Derivatives of this compound could be synthesized and screened for their potential as new crop protection agents with improved efficacy and environmental profiles.

In materials science, the unique properties of fluorinated compounds can be exploited to create advanced materials. While less explored for this type of molecule, the incorporation of this compound into polymers or as a component in self-assembling systems could lead to materials with interesting thermal, optical, or surface properties.

Interdisciplinary Research Opportunities involving this compound

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research.

Collaboration between synthetic organic chemists and computational chemists will be crucial for predicting the reactivity, conformation, and potential biological activity of derivatives of this compound. Molecular modeling can guide the rational design of new molecules with desired properties, saving significant time and resources in the laboratory.

Partnerships between medicinal chemists and biologists will be essential for exploring the therapeutic potential of these compounds. This would involve screening compound libraries against various biological targets, elucidating mechanisms of action, and evaluating their efficacy in cellular and animal models of disease. The synthesis of radiolabeled versions, for instance with 18F, could also be explored for applications in positron emission tomography (PET) imaging. nih.gov

Joint efforts between materials scientists and polymer chemists could lead to the development of novel fluorinated materials with tailored properties. The synthesis and characterization of polymers incorporating the this compound unit could reveal new applications in areas such as coatings, membranes, or electronic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-difluoro-3-morpholinopropan-1-amine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a fluorinated precursor such as 2-bromo-2,2-difluoro-1-morpholinoethan-1-one. Use transition-metal catalysis (e.g., Ni(NO₃)₂·6H₂O with ligands like bipyridine or Ph₃P) to facilitate cross-coupling reactions with boronic acids or amines .

- Step 2 : Optimize solvent systems (e.g., 1,4-dioxane) and base conditions (K₂CO₃) to enhance yield. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify via column chromatography or recrystallization. Validate purity using NMR (¹⁹F and ¹H) and mass spectrometry (MS).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Structural Confirmation : Use X-ray crystallography to resolve bond angles and fluorine positions. Compare with computational models (DFT) to validate steric and electronic effects .

- Spectroscopic Analysis : Employ ¹⁹F NMR to assess fluorine environments (chemical shifts between -100 to -200 ppm typical for CF₂ groups). ¹H NMR can confirm morpholine ring integration and amine protonation states.

- Thermal Stability : Conduct TGA/DSC to evaluate decomposition temperatures and hygroscopicity under varying humidity.

Q. What role does the difluoro-morpholine motif play in modulating chemical stability and reactivity?

- Methodology :

- Electronegativity Effects : Fluorine’s electron-withdrawing nature stabilizes adjacent amine groups against oxidation. Compare degradation rates (via accelerated stability studies) with non-fluorinated analogs .

- Steric Hindrance : Use molecular dynamics simulations to predict steric clashes in reactions (e.g., nucleophilic substitutions). Experimentally validate via kinetic studies under varying temperatures.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or fluorination reactions?

- Methodology :

- Isotopic Labeling : Introduce ¹⁸O or deuterium into reactants to track mechanistic pathways (e.g., SN2 vs. radical intermediates).

- Catalytic Cycle Analysis : Use in-situ IR or EPR spectroscopy to detect transient metal complexes (e.g., Ni⁰/Niᴵᴵ intermediates in cross-coupling) .

- Computational Modeling : Perform DFT calculations to map energy barriers for fluorination steps and identify rate-determining stages.

Q. What strategies enhance regioselectivity in fluorination reactions involving morpholine-containing substrates?

- Methodology :

- Ligand Design : Screen phosphine/bipyridine ligands to control steric bulk and electronic donation, favoring CF₂ formation over mono-fluorination.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. THF) to stabilize transition states. Empirical data from show 1,4-dioxane improves yields by 15–20% .

- Additive Screening : Introduce Lewis acids (e.g., ZnCl₂) to polarize fluorine atoms and direct electrophilic attack.

Q. How do structural variations (e.g., fluorine position, morpholine substitution) impact biological activity in SAR studies?

- Methodology :

- Comparative SAR Table :

- In Silico Docking : Use AutoDock or Schrödinger to predict binding poses with target proteins (e.g., β2-adrenergic receptors). Validate via SPR or ITC binding assays.

Q. How can contradictory data on biological activity (e.g., receptor activation vs. inhibition) be resolved?

- Methodology :

- Context-Dependent Assays : Test compound activity under varying pH, redox conditions, and co-factor availability (e.g., GTPγS for G-protein coupled receptors).

- Proteomic Profiling : Use mass spectrometry to identify off-target interactions (e.g., kinase or phosphatase inhibition) that may explain divergent results.

- Meta-Analysis : Aggregate data from , and 4 to identify trends in fluorine positioning and substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.